In-Depth Spectroscopic Analysis of 5-Bromo-2-nitrobenzotrifluoride: A Technical Guide
In-Depth Spectroscopic Analysis of 5-Bromo-2-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-nitrobenzotrifluoride (CAS No. 344-38-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-Bromo-2-nitrobenzotrifluoride. It is important to distinguish this compound from its isomer, 2-Bromo-5-nitrobenzotrifluoride, as their spectral properties differ.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.00 g/mol [1] |
| Melting Point | 33-35 °C[1] |
| Boiling Point | 95-100 °C at 5 mmHg[1] |
| Appearance | Yellow crystals or powder |
Table 2: Infrared (IR) Spectroscopy Data
The NIST WebBook indicates the availability of an IR spectrum for 5-Bromo-2-nitrobenzotrifluoride.[2] Characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Nitro (N-O) Asymmetric Stretch | 1550 - 1475 |
| Nitro (N-O) Symmetric Stretch | 1360 - 1290 |
| C-F Stretch (Trifluoromethyl) | 1350 - 1120 |
| C-Br Stretch | 680 - 515 |
| Aromatic C=C Bending | 1600 - 1400 |
Table 3: Mass Spectrometry (MS) Data
The NIST WebBook also confirms the availability of an electron ionization mass spectrum for 5-Bromo-2-nitrobenzotrifluoride.[2][3] The molecular ion peaks are expected at m/z 269 and 271 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
| m/z Value | Interpretation |
| 271 | [M+2]⁺ Molecular ion with ⁸¹Br |
| 269 | [M]⁺ Molecular ion with ⁷⁹Br |
Spectroscopic Data Analysis and Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-nitrobenzotrifluoride is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The three aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the bromine atom, will deshield the aromatic protons, shifting their signals downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and donating properties of the substituents.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches) and the C-F bonds of the trifluoromethyl group are key diagnostic features.
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly equal abundance) in the molecular ion region is a definitive indicator of its presence. Fragmentation patterns can provide further structural information.
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of an aromatic compound like 5-Bromo-2-nitrobenzotrifluoride is as follows:
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Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
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Instrumentation and Data Acquisition:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Acquire the spectrum at a constant temperature, typically 25 °C.
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For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans is typically required due to the low natural abundance of ¹³C.
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For ¹⁹F NMR, no proton decoupling is generally necessary unless H-F coupling is observed and needs to be simplified.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.
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Reference the spectrum using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra can be obtained using various sampling techniques. A common method for a solid sample is as follows:
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Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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Press the mixture into a transparent pellet using a hydraulic press.
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Instrumentation and Data Acquisition:
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Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Co-add multiple scans to improve the signal-to-noise ratio.
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Data Processing:
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The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.
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Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
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Ionization and Analysis:
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Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
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Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
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Detection and Data Processing:
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An electron multiplier detects the ions.
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The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
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Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.
Caption: General workflow for the spectroscopic analysis of 5-Bromo-2-nitrobenzotrifluoride.
Caption: Detailed workflow for a typical NMR experiment.
Caption: Workflows for FT-IR and Mass Spectrometry analyses.
